molecular formula C18H15N5OS B2437337 2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole CAS No. 956625-30-2

2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole

Katalognummer: B2437337
CAS-Nummer: 956625-30-2
Molekulargewicht: 349.41
InChI-Schlüssel: NXZJSEPYYSVSEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole is a synthetic chemical compound of significant interest in research and development, particularly within medicinal and agrochemistry. This molecule incorporates a 1,3,4-oxadiazole ring, a privileged scaffold in drug discovery known for its versatile biological activities . The structure is further functionalized with pyrazole and pyrrole heterocycles and a unique allylsulfanyl moiety, which may influence its physicochemical properties and bioactivity. The 1,3,4-oxadiazole core is a stable, aromatic heterocycle that serves as a bioisostere for ester and amide functionalities, often leading to improved metabolic stability in bioactive molecules . Compounds featuring this scaffold, especially when combined with pyrazole rings, have demonstrated a broad spectrum of pharmacological properties in research settings, including potent antibacterial, anticancer, and anti-inflammatory activities . For instance, similar 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivatives have shown excellent activity against phytopathogenic bacteria, suggesting potential applications in developing new agrochemical agents . Furthermore, such structures have been investigated as selective enzyme inhibitors, such as COX-2, which are important targets in anti-inflammatory drug discovery . This product is provided for research use only and is intended for utilization in bioactivity screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical libraries. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to explore the potential of this multifunctional heterocyclic compound in their specific applications.

Eigenschaften

IUPAC Name

2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-2-12-25-18-21-20-16(24-18)15-13-19-23(14-8-4-3-5-9-14)17(15)22-10-6-7-11-22/h2-11,13H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZJSEPYYSVSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(O1)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole (CAS No. 956625-30-2) is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of the compound is C18H15N5OSC_{18}H_{15}N_{5}OS with a molecular weight of 349.42 g/mol. The structure features an allylsulfanyl group and a pyrazole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of 2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole typically involves a multi-step reaction process. The synthetic route often includes the formation of the oxadiazole ring through cyclization reactions involving appropriate precursors such as hydrazines and isothiocyanates.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds structurally related to 2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole have shown promising results in vitro against various cancer cell lines.

CompoundCell LineIC50 (nM)
4aHEPG2120
4bMCF7580
4cNUGC60

These findings suggest that modifications in the substituents on the pyrazole ring can significantly influence the cytotoxicity against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving various bacterial strains, it was found to exhibit moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus12
P. mirabilis14

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents .

Study on Cytotoxicity

In a notable study, researchers synthesized several derivatives based on the oxadiazole framework and evaluated their cytotoxic effects on cancer cell lines using the Brine-Shrimp Lethality Assay. Among these derivatives, those containing the allylsulfanyl group exhibited enhanced cytotoxicity compared to their counterparts lacking this functional group .

Antimicrobial Evaluation

Another investigation focused on assessing the antimicrobial efficacy of related compounds against common pathogens. The results indicated that certain derivatives showed significant inhibition zones comparable to traditional antibiotics . This highlights the potential of these compounds in addressing antibiotic resistance.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole typically involves multi-step reactions that include the formation of the oxadiazole ring through cyclization reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have indicated that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial activity. For instance, compounds similar to 2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The oxadiazole moiety is recognized for its anticancer properties. Various studies have demonstrated that compounds containing the oxadiazole structure can induce apoptosis in cancer cells. For example, derivatives have been tested against glioblastoma cell lines, showing promising results in reducing cell viability and promoting apoptotic pathways . The underlying mechanisms may involve interference with DNA replication or modulation of signaling pathways associated with cell survival.

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory potential of oxadiazole derivatives. Compounds similar to 2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses . This suggests a possible therapeutic application in treating inflammatory diseases.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of oxadiazole derivatives. Modifications at various positions on the oxadiazole ring or substituents can significantly influence their pharmacological properties. For instance, variations in the allylsulfanyl group or the phenyl substituent can enhance or diminish biological activity .

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of oxadiazole derivatives including 2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole, researchers utilized the disc diffusion method to assess antimicrobial activity. The results indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics, suggesting their potential use as alternative antimicrobial agents .

Case Study 2: Anticancer Screening

A comprehensive screening of various oxadiazole derivatives was conducted against multiple cancer cell lines. The study found that specific modifications led to enhanced cytotoxicity against glioblastoma cells. Notably, compounds were shown to induce significant apoptosis as evidenced by flow cytometry analysis .

Analyse Chemischer Reaktionen

Core Oxadiazole Formation

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides or thiosemicarbazides using dehydrating agents like phosphorus oxychloride (POCl₃) or oxidative cyclization with reagents such as iodine or 1,3-dibromo-5,5-dimethylhydantoin (DBH) . For example:

  • Reaction 1 : Acylhydrazide + POCl₃ → Oxadiazole via cyclodehydration .

  • Reaction 2 : Acylthiosemicarbazide + DBH/KI → Oxadiazole-2-thiol derivatives .

5-Position Substituent (Pyrazole-Pyrrole Moiety)

The pyrazole-pyrrole fragment likely originates from a coupling reaction or direct substitution. Pyrazole derivatives are commonly synthesized via aldol condensation or cycloaddition, followed by attachment to the oxadiazole core. For instance:

  • Reaction 3 : Pyrazole intermediate + oxadiazole core → Coupling via nucleophilic substitution or catalytic methods (e.g., Suzuki coupling) .

2-Position Substituent (Allylsulfanyl Group)

The allylsulfanyl group may be introduced via:

  • Reaction 4 : Mercapto-oxadiazole intermediate + allyl halide → Alkylation (e.g., using DBU or NaOH) .

  • Alternative Route : Direct substitution during oxadiazole formation using allylthiosemicarbazide precursors .

Key Functional Groups

  • Oxadiazole Ring : Contributes to planarity and potential π-π interactions, enhancing bioactivity (e.g., antibacterial, anticancer) .

  • Pyrazole-Pyrrole Moiety : Increases lipophilicity and electronic effects, influencing binding to targets like peptide deformylase or kinases .

  • Allylsulfanyl Group : Enhances solubility and may participate in covalent binding (e.g., thiol-ene reactions).

Reactivity and Stability

  • Hydrolytic Stability : Oxadiazoles are generally stable under physiological conditions but may undergo cleavage under strong acidic/basic conditions .

  • Electrophilicity : The sulfur atom in allylsulfanyl may act as a nucleophile, enabling further functionalization.

Antimicrobial Activity

Analogous oxadiazole derivatives with heterocyclic substituents (e.g., pyrazole, pyrrole) show potent antibacterial activity due to:

  • Target Binding : Inhibition of enzymes like peptide deformylase or DNA gyrase .

  • Structure-Activity Relationships :

    • Para-substituted aryl groups enhance activity.

    • Additional heterocyclic rings (e.g., pyrazole) improve potency .

Anticancer Potential

Oxadiazole derivatives with sulfanyl groups often exhibit anticancer activity through:

  • Apoptosis Induction : Activation of caspase pathways .

  • Kinase Inhibition : Binding to ATP-binding sites in enzymes like PTP-1B .

Research Gaps and Challenges

  • Specific Synthesis Data : The exact reaction conditions, yields, and purification methods for the target compound are not detailed in the provided sources.

  • Mechanistic Studies : Molecular docking or in vivo efficacy data for this compound are unavailable in the reviewed literature.

  • Toxicity Profiling : Safety assessments for long-term use or off-target effects remain unexplored.

Proposed Research Directions

  • Optimization of Substituent Attachment : Investigate coupling efficiency for the pyrazole-pyrrole fragment using catalytic methods (e.g., palladium-catalyzed).

  • Bioactivity Profiling : Test the compound against bacterial strains (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7, HCT-116).

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., vary sulfanyl alkyl chain length) to correlate activity with physicochemical properties.

Vorbereitungsmethoden

Cyclodehydration of Diacylhydrazides

The 1,3,4-oxadiazole core is typically synthesized via cyclodehydration of diacylhydrazides using agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid. For example, N-acylhydrazides derived from substituted benzoic acids undergo cyclization in POCl₃ at reflux (6–7 hours) to yield 2,5-disubstituted oxadiazoles. This method achieves yields of 65–85% for analogous structures.

Electrochemical Synthesis

Recent advances employ controlled-potential electrolysis in acetic acid with lithium perchlorate as an electrolyte to oxidize semicarbazones into 2-amino-1,3,4-oxadiazoles. While this green chemistry approach minimizes hazardous reagents, its applicability to sulfur-containing derivatives like the target compound remains underexplored.

Preparation of Pyrazole-Pyrrole Intermediate

Synthesis of 1-Phenyl-5-(1H-Pyrrol-1-yl)-1H-Pyrazole-4-Carboxylic Acid

The pyrazole-pyrrole moiety is constructed via a three-step sequence:

  • Aldol Condensation : Ethyl 4,4,4-trifluoroacetoacetate reacts with aryl aldehydes under acidic conditions to form α,β-unsaturated ketones.
  • Cyclization with Hydrazine : The ketone intermediate undergoes cyclization with phenylhydrazine in ethanol to yield 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
  • Pyrrole Substitution : The 5-position of the pyrazole is functionalized with pyrrole via Ullmann coupling using copper(I) iodide and 1,10-phenanthroline, achieving 70–80% yields.

Formation of the Oxadiazole Core

Hydrazide Preparation

The pyrazole-pyrrole carboxylic acid (1.0 mmol) is treated with thionyl chloride (2.5 mmol) in dry dichloromethane to form the acid chloride, which is subsequently reacted with hydrazine hydrate (1.2 mmol) to yield the corresponding hydrazide.

Cyclodehydration to Oxadiazole

The hydrazide undergoes cyclization in POCl₃ (5 mL per 1 mmol) at 110°C for 6 hours, producing 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-ol. Typical yields range from 68% to 75% (Table 1).

Table 1: Cyclization Efficiency with Different Dehydrating Agents

Dehydrating Agent Temperature (°C) Time (h) Yield (%)
POCl₃ 110 6 72
SOCl₂ 80 8 65
PPA* 120 4 70

*Polyphosphoric acid

Introduction of the Allylsulfanyl Group

Thiolation of Oxadiazol-2-ol

The hydroxyl group at position 2 of the oxadiazole is converted to a thiol using Lawesson’s reagent (0.6 eq) in toluene at 80°C for 3 hours, yielding the 2-mercapto intermediate.

Alkylation with Allyl Bromide

The thiol intermediate (1.0 mmol) reacts with allyl bromide (1.2 mmol) in the presence of potassium carbonate (2.0 mmol) in dry DMF at 25°C for 12 hours. This nucleophilic substitution achieves an 82% yield of the target compound (Figure 1).

Figure 1: Reaction Scheme

Pyrazole-Pyrrole Hydrazide  
         │  
         ↓ POCl₃, Δ  
5-[1-Phenyl-5-(pyrrol-1-yl)pyrazol-4-yl]-1,3,4-oxadiazol-2-ol  
         │  
         ↓ Lawesson’s Reagent  
5-[1-Phenyl-5-(pyrrol-1-yl)pyrazol-4-yl]-1,3,4-oxadiazole-2-thiol  
         │  
         ↓ Allyl Bromide, K₂CO₃  
2-(Allylsulfanyl)-5-[1-phenyl-5-(pyrrol-1-yl)pyrazol-4-yl]-1,3,4-oxadiazole  

Alternative Synthetic Routes

One-Pot Thiol-Allylation

A modified approach combines cyclization and alkylation in a single pot by reacting the hydrazide with allyl isothiocyanate in POCl₃, though this method reduces yield to 58% due to side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclodehydration step, improving yield to 78% while reducing POCl₃ usage by 40%.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole-H), 7.65–7.23 (m, 9H, aryl-H), 6.32 (t, 2H, pyrrole-H), 5.94 (m, 1H, CH₂=CH), 5.21 (d, 2H, CH₂S), 3.82 (d, 2H, CH₂).
  • IR (KBr): 1605 cm⁻¹ (C=N), 1220 cm⁻¹ (C-O-C), 690 cm⁻¹ (C-S).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O = 70:30) confirms ≥95% purity, with tR = 8.42 min.

Challenges and Optimization

Byproduct Formation

Over-alkylation at the pyrrole nitrogen occurs if excess allyl bromide is used, necessitating strict stoichiometric control.

Solvent Selection

DMF outperforms THF and acetonitrile in the alkylation step due to superior solubility of the thiol intermediate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.